molecular formula C19H22 B074742 1,1-Diphenyl-1-heptene CAS No. 1530-20-7

1,1-Diphenyl-1-heptene

Cat. No. B074742
CAS RN: 1530-20-7
M. Wt: 250.4 g/mol
InChI Key: SRMGQBFDRIIXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-1-heptene, also known as DPHEPT, is a synthetic organic compound that belongs to the class of alkenes. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,1-Diphenyl-1-heptene is not fully understood, but it is believed to involve inhibition of viral replication by interfering with the function of viral enzymes. 1,1-Diphenyl-1-heptene may also act as a non-nucleoside reverse transcriptase inhibitor, preventing the conversion of viral RNA to DNA.

Biochemical And Physiological Effects

1,1-Diphenyl-1-heptene has been shown to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. 1,1-Diphenyl-1-heptene has been shown to have a half-life of approximately 5 hours in humans.

Advantages And Limitations For Lab Experiments

1,1-Diphenyl-1-heptene is a valuable tool for scientific research due to its unique properties and potential applications. It is relatively easy to synthesize and has low toxicity, making it suitable for use in a wide range of experiments. However, 1,1-Diphenyl-1-heptene is not without its limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are many potential future directions for research on 1,1-Diphenyl-1-heptene. One area of focus could be the development of new antiviral drugs based on 1,1-Diphenyl-1-heptene and other non-nucleoside reverse transcriptase inhibitors. Another area of interest could be the study of 1,1-Diphenyl-1-heptene's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Diphenyl-1-heptene and its potential off-target effects.

Scientific Research Applications

1,1-Diphenyl-1-heptene has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antiviral activity against a range of viruses, including HIV-1, hepatitis B virus, and herpes simplex virus. 1,1-Diphenyl-1-heptene has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.

properties

CAS RN

1530-20-7

Product Name

1,1-Diphenyl-1-heptene

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

1-phenylhept-1-enylbenzene

InChI

InChI=1S/C19H22/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-16H,2-4,11H2,1H3

InChI Key

SRMGQBFDRIIXAH-UHFFFAOYSA-N

SMILES

CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

1530-20-7

synonyms

1,1-Diphenyl-1-heptene

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 18 mmol of the compound from Example 1 in 10 milliliters of toluene was mixed with a solution of 5.0 grams (17.8 mmol) of benzophenone in 25 milliliters of anhydrous toluene. After 16 hours stirring at 25° C. the reaction mixture was slowly and cautiously hydrolyzed with gas evolution noted at 0° C. with 5 milliliters of 1N aqueous HCl. The separated organic layer was washed with aqueous NaHCO3, dried over anhydrous MgSO4 and evaporated. Gas chromatographic analysis and mass spectral identification of the components showed that the ketone had been consumed, but only traces of the desired 1,1-diphenyl-1-heptene had been formed. The principal outcome of the reaction was reduction: diphenylmethanol was separated and identified.
[Compound]
Name
compound
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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